

2-Methylbutyl benzoate solubility data

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Compound of Interest

Compound Name: 2-Methylbutyl benzoate

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An In-Depth Technical Guide to the Solubility of 2-Methylbutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl benzoate (CAS: 52513-03-8) is an aromatic ester recognized for its applications in the fragrance and flavor industries and is gaining attention in polymer science.^[1] A comprehensive understanding of its solubility characteristics is paramount for its effective utilization in formulation, quality control, and novel application development. This guide provides a detailed analysis of the solubility of **2-methylbutyl benzoate**, presenting quantitative data, exploring the physicochemical principles governing its solubility, and detailing a robust experimental protocol for its determination. This document is intended to serve as a core reference for scientists and researchers engaged in work involving this compound.

Introduction and Physicochemical Profile

2-Methylbutyl benzoate is an ester formed from benzoic acid and 2-methyl-1-butanol.^[1] Its molecular structure, featuring a polar ester head and a nonpolar tail composed of a benzene ring and a branched alkyl chain, dictates its solubility behavior. This amphiphilic nature results in high solubility in many organic solvents and very low solubility in water.

Understanding these properties is critical. In drug development, for instance, an excipient's solubility profile determines its compatibility with active pharmaceutical ingredients (APIs) and its suitability for various dosage forms. In polymer science, its role as a potential non-phthalate plasticizer is dependent on its miscibility with the polymer matrix.^[2]

Below is a summary of its key physicochemical properties that directly influence its solubility.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₂	[3]
Molecular Weight	192.25 g/mol	[3]
CAS Number	52513-03-8	[3]
Appearance	Colorless to pale yellow clear liquid (est.)	[4]
Boiling Point	~260 °C at 760 mmHg	[1][4]
Vapor Pressure	~0.013 mmHg @ 25 °C (est.)	[4]
logP (o/w)	~4.0	[4][5]

The high octanol-water partition coefficient (logP) of approximately 4.0 indicates a strong preference for nonpolar environments over aqueous ones, predicting low water solubility.[4][5]

Quantitative Solubility Data

The solubility of **2-methylbutyl benzoate** has been determined in a wide array of solvents. The following table summarizes this data at 25°C, providing a valuable resource for solvent selection in experimental and industrial settings.

Solvent	Solubility (g/L) @ 25°C[5]	Solvent Class
Water	0.5	Polar Protic
n-Heptane	66.92	Nonpolar
n-Hexane	185.4	Nonpolar
Cyclohexane	329.88	Nonpolar
Toluene	1369.64	Aromatic
Chloroform	5151.73	Halogenated
Dichloromethane	4886.36	Halogenated
Methanol	4132.32	Polar Protic
Ethanol	3691.56	Polar Protic
Isopropanol	2034.5	Polar Protic
n-Butanol	2556.53	Polar Protic
Acetone	3657.76	Polar Aprotic
Ethyl Acetate	3928.87	Ester
Acetonitrile	4072.02	Polar Aprotic
Dimethyl Sulfoxide (DMSO)	1737.74	Polar Aprotic
Tetrahydrofuran (THF)	2151.12	Ether

Scientific Principles Governing Solubility

The solubility of an ester like **2-methylbutyl benzoate** is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized as "like dissolves like."

- **Molecular Structure:** **2-Methylbutyl benzoate** possesses a polar ester functional group (-COO-) and significant nonpolar regions (the benzene ring and the 2-methylbutyl group). This dual character explains its behavior. It is readily soluble in nonpolar solvents like hexane and toluene due to favorable van der Waals interactions.[6]

- **Polarity and Hydrogen Bonding:** In polar solvents, solubility is more complex. While the ester group is polar, the molecule cannot act as a hydrogen bond donor. However, the oxygen atoms in the carbonyl and ether linkages of the ester can act as hydrogen bond acceptors.^[7]^[8] This allows for limited interaction with protic solvents like water and alcohols. In small esters, this interaction is sufficient for appreciable water solubility.^[6] For **2-methylbutyl benzoate**, the large, hydrophobic hydrocarbon portion of the molecule dominates, leading to very low water solubility as the energy cost of disrupting the strong hydrogen-bonding network of water is not sufficiently compensated.^[7] Its high solubility in alcohols like methanol and ethanol is due to the favorable interactions between the ester's polar group and the alcohol's hydroxyl group, coupled with the ability of the alcohol's alkyl chain to interact with the ester's nonpolar parts.^[5]
- **Temperature:** For most solid solutes dissolving in liquid solvents, solubility increases with temperature. While **2-methylbutyl benzoate** is a liquid at room temperature, this principle is still relevant when considering its miscibility with other substances and for predicting solubility at non-ambient conditions.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask and UV-Vis Spectroscopy

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.^[9] This protocol ensures that the solvent is fully saturated with the solute. The subsequent quantification using UV-Vis spectroscopy is a common and reliable analytical technique for chromophore-containing molecules like **2-methylbutyl benzoate**.^[10]^[11]

Causality and Self-Validation

This protocol is designed to be self-validating. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solute. This ensures the measurement reflects the true thermodynamic solubility limit. The use of a standard calibration curve is a critical self-validation step, directly correlating absorbance to concentration and ensuring the accuracy of the final measurement.^[9] Filtering the sample is

essential to remove undissolved particulates that would scatter light and artificially inflate the absorbance reading.^[11]

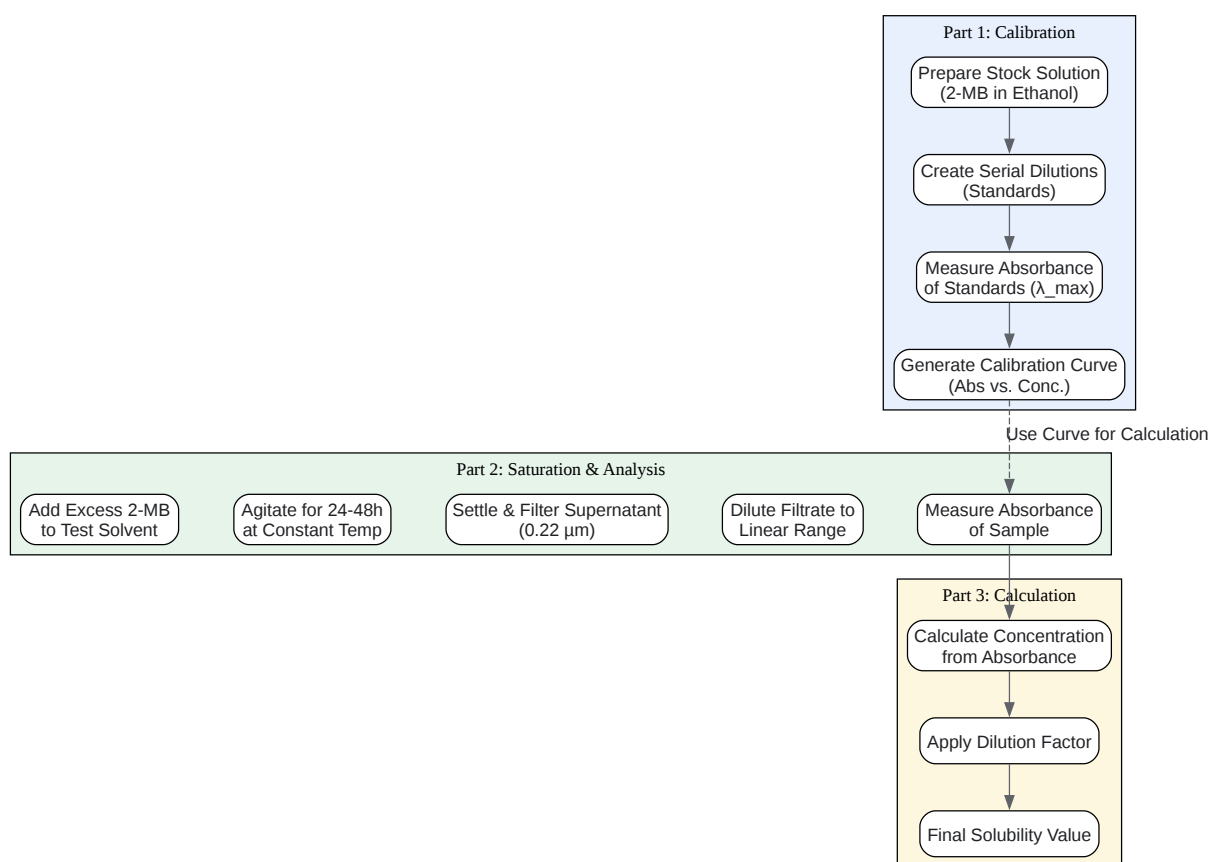
Step-by-Step Methodology

- Preparation of Standard Solutions & Calibration Curve:
 1. Prepare a high-concentration stock solution of **2-methylbutyl benzoate** in the chosen analytical solvent (e.g., ethanol).
 2. Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations.
 3. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
 4. Plot absorbance versus concentration and perform a linear regression to generate a calibration curve. The R^2 value should be ≥ 0.99 for a valid curve.
- Sample Preparation and Equilibration:
 1. Add an excess amount of **2-methylbutyl benzoate** to a known volume of the test solvent (e.g., water) in a sealed, inert container (e.g., a glass vial). "Excess" means enough solid/liquid is visibly present after equilibration.
 2. Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). This extended time is crucial to ensure the dissolution process has completed.^[12]
- Sample Separation and Analysis:
 1. Allow the mixture to stand undisturbed at the controlled temperature for several hours to let undissolved material settle.
 2. Carefully withdraw an aliquot of the supernatant.
 3. Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining undissolved micro-particles. This step is critical to avoid erroneous

readings.[11]

4. Dilute the clear filtrate with the analytical solvent to a concentration that falls within the linear range of the previously established calibration curve.
 5. Measure the absorbance of the diluted sample at λ_{max} .
- Calculation:
 1. Use the equation from the calibration curve ($y = mx + c$, where y is absorbance) to calculate the concentration of the diluted sample.
 2. Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility of **2-methylbutyl benzoate** in the test solvent.

Experimental Workflow Diagram



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Workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive overview of the solubility of **2-methylbutyl benzoate**. The extensive quantitative data presented, combined with an explanation of the underlying scientific principles, offers valuable insights for formulation scientists and researchers. The compound exhibits high solubility in a wide range of organic solvents and very poor solubility in water, consistent with its molecular structure. The detailed experimental protocol provides a reliable, self-validating framework for researchers needing to determine its solubility in novel solvent systems, ensuring accuracy and reproducibility in their work.

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